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Compound of Interest

Compound Name: 4-Chloro-4-fluoro-butyrophenone

Cat. No.: B3265847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the

pharmaceutical intermediate, 4-Chloro-4'-fluorobutyrophenone. The information presented

herein is intended to support research, development, and quality control efforts within the

pharmaceutical and chemical industries. This document details the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental

protocols utilized for their acquisition.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Chloro-4'-

fluorobutyrophenone, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR data for 4-Chloro-4'-fluorobutyrophenone are

presented below.

Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone[1][2]
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

8.03-7.97 multiplet -
2H, Aromatic (ortho to

C=O)

7.17-7.09 multiplet -
2H, Aromatic (meta to

C=O)

3.68 triplet 6.2 2H, -CH₂-Cl

3.15 triplet 7.0 2H, -CO-CH₂-

2.22 triplet of triplets 7.0, 6.2 2H, -CH₂-CH₂-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone[1][2]

Chemical Shift (δ, ppm) Splitting (J, Hz) Assignment

197.3 - C=O

166.1 d, J₁C-F = 254.7 C-F

133.2 d, J₄C-F = 4.3 Aromatic C (para to F)

130.6 d, J₃C-F = 9.3 2CH, Aromatic (meta to F)

115.9 d, J₂C-F = 22.2 2CH, Aromatic (ortho to F)

44.6 - -CH₂-Cl

35.2 - -CO-CH₂-

26.7 - -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 4-Chloro-4'-fluorobutyrophenone are listed below.

Table 3: Infrared (IR) Absorption Data for 4-Chloro-4'-fluorobutyrophenone
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3060 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~1685 Strong C=O (Aryl Ketone) Stretch

~1595 Medium C=C (Aromatic) Stretch

~1230 Strong C-F Stretch

~770 Strong C-Cl Stretch

(Note: The exact peak positions may vary slightly depending on the sample preparation and

instrument.)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (GC-MS) Data for 4-Chloro-4'-fluorobutyrophenone[1][2][3]

m/z Relative Intensity (%) Assignment

200 1 [M]⁺ (Molecular Ion)

164 1 [M-HCl]⁺

138 43 [C₈H₆FO]⁺

123 100
[C₇H₄FO]⁺ (Fluorobenzoyl

cation)

107 10 [C₇H₄F]⁺

95 29.4 [C₆H₄F]⁺

Experimental Protocols
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The following sections outline the general methodologies for the acquisition of the

spectroscopic data presented above.

NMR Spectroscopy
The NMR spectra were obtained on a 400 MHz spectrometer.[3] The sample was dissolved in

deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative

to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The

sample was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was

mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was

recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. The sample was introduced into the mass spectrometer via the gas chromatograph.

The ionization method employed was electron ionization (EI) at 75 eV.[3]

Synthesis Workflow
4-Chloro-4'-fluorobutyrophenone is commonly synthesized via a Friedel-Crafts acylation

reaction. The following diagram illustrates this synthetic pathway.

Fluorobenzene

Friedel-Crafts
Acylation

4-Chlorobutyryl
Chloride

AlCl₃ (catalyst)

4-Chloro-4'-fluoro-
butyrophenone

HCl (byproduct)
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Synthesis of 4-Chloro-4'-fluorobutyrophenone.

This reaction involves the acylation of fluorobenzene with 4-chlorobutyryl chloride in the

presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophilic

substitution occurs predominantly at the para position of the fluorobenzene ring due to the

directing effect of the fluorine atom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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